molecular formula C12H14O4 B7867843 5-(4-Formylphenoxy)pentanoic acid

5-(4-Formylphenoxy)pentanoic acid

Cat. No.: B7867843
M. Wt: 222.24 g/mol
InChI Key: MMHYKIMZQSCJGC-UHFFFAOYSA-N
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Description

5-(4-Formylphenoxy)pentanoic acid is a specialized organic compound widely utilized in solid-phase synthesis, particularly as a cleavable backbone amide linker (BAL). Its structure comprises a pentanoic acid backbone linked via an ether bond to a 4-formylphenoxy group. This aldehyde-functionalized linker enables the synthesis of sterically hindered amides through reductive alkylation and subsequent acylation reactions, which are challenging with conventional linkers .

Properties

IUPAC Name

5-(4-formylphenoxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-9-10-4-6-11(7-5-10)16-8-2-1-3-12(14)15/h4-7,9H,1-3,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHYKIMZQSCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenoxy)pentanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with 5-bromopentanoic acid. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzaldehyde attacks the bromine atom of 5-bromopentanoic acid, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenoxy)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 5-(4-Carboxyphenoxy)pentanoic acid.

    Reduction: 5-(4-Hydroxyphenoxy)pentanoic acid.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Formylphenoxy)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability or specific mechanical characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenoxy)pentanoic acid depends on its specific application. In general, the formyl group can form covalent bonds with nucleophiles, allowing the compound to interact with various molecular targets. This interaction can modulate biological pathways or alter the properties of materials in which the compound is incorporated.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C${12}$H${14}$O$_4$
  • Molecular Weight : 222.24 g/mol
  • Synthesis : Prepared by reacting 4-hydroxybenzaldehyde with ethyl 5-bromovalerate in DMF under basic conditions (K$2$CO$3$), followed by hydrolysis to yield the carboxylic acid .
  • Applications : Used in microwave-assisted peptide synthesis and drug development, such as histone deacetylase (HDAC) inhibitors .
a) 5-(4-Formyl-2-methoxyphenoxy)pentanoic Acid
  • Molecular Formula : C${13}$H${16}$O$_5$
  • Key Difference: A methoxy group at the 2-position of the aromatic ring reduces steric hindrance compared to 5-(4-formylphenoxy)pentanoic acid.
  • Performance : Exhibits superior acylation efficiency under microwave irradiation due to enhanced electronic and steric profiles .
b) Fmoc-Protected Pentanoic Acid Derivatives

Examples include (S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (Compound 2e in ):

  • Molecular Weight: ~550–600 g/mol (vs. 222.24 g/mol for this compound).
  • Key Differences: Bulkier Fmoc (9-fluorenylmethoxycarbonyl) groups and nitrogenous substituents (e.g., piperazinyl, piperidinyl) enhance peptide coupling but limit solubility in non-polar solvents .

Table 1: Comparison of Pentanoic Acid-Based Linkers

Compound Molecular Formula Key Substituent Application Steric Hindrance Reference
This compound C${12}$H${14}$O$_4$ 4-Formylphenoxy Peptide synthesis, HDAC inhibitors Moderate
5-(4-Formyl-2-methoxyphenoxy)pentanoic acid C${13}$H${16}$O$_5$ 2-Methoxy-4-formylphenoxy Microwave-assisted synthesis Low
(S)-2-Fmoc-amino-5-(4-methylpiperazinyl)pentanoic acid C${30}$H${38}$N$3$O$5$Cl 4-Methylpiperazinyl Peptide coupling High

Pharmacologically Active Pentanoic Acid Derivatives

a) Baclofen Homologues

Examples include 5-amino-3-(4-chlorophenyl)pentanoic acid (Compound 11 in ):

  • Key Difference: Amino and chlorophenyl substituents confer GABA$_B$ receptor affinity.
  • Activity : 50-fold weaker GABA$_B$ inhibition compared to baclofen, with enantiomer-specific effects .
b) 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid
  • Application : Hapten for generating antibodies targeting phencyclidine (PCP) receptors.
  • Relevance : Mimics arylcyclohexylamine pharmacophores, showing strong correlation with receptor binding assays .

Table 2: Pharmacological Pentanoic Acid Derivatives

Compound Key Functional Groups Biological Target Activity (IC${50}$/EC${50}$) Reference
This compound Aldehyde, ether N/A (chemical linker) N/A
5-Amino-3-(4-chlorophenyl)pentanoic acid Amino, chlorophenyl GABA$_B$ receptor IC$_{50}$ = 7.4 µM
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Cyclohexyl, phenyl PCP receptor High affinity (K$_d$ = 1.9 nM)

Metabolites and Conjugates

a) 5-(4'-Amidinophenoxy)pentanoic Acid
  • Source : Primary metabolite of the antiprotozoal drug pentamidine.
  • Role : Conjugated with sulfate/glucuronic acid in rats, highlighting metabolic divergence from synthetic applications .
b) 5-(4-Fluorophenyl)-5-oxopentanoic Acid
  • Key Difference : Ketone group instead of aldehyde.
  • Application : Intermediate in fluorinated drug synthesis, with distinct reactivity due to ketone chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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